molecular formula C24H16BrN B13707822 1-(3-Bromophenyl)-9-phenyl-9H-carbazole

1-(3-Bromophenyl)-9-phenyl-9H-carbazole

Cat. No.: B13707822
M. Wt: 398.3 g/mol
InChI Key: BWWVYHDOHVDCTH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are aromatic heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core substituted with a bromophenyl group at the 1-position and a phenyl group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenylboronic acid with a phenylcarbazole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the aromatic system.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Bromophenyl)-9-phenyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-9-phenyl-9H-carbazole involves its interaction with molecular targets and pathways. In organic electronics, the compound’s photophysical properties enable it to act as an efficient emitter or charge transport material. In pharmaceuticals, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts specific photophysical and electronic properties. The presence of both bromophenyl and phenyl groups allows for versatile functionalization and applications in various fields.

Properties

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

1-(3-bromophenyl)-9-phenylcarbazole

InChI

InChI=1S/C24H16BrN/c25-18-9-6-8-17(16-18)20-13-7-14-22-21-12-4-5-15-23(21)26(24(20)22)19-10-2-1-3-11-19/h1-16H

InChI Key

BWWVYHDOHVDCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

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